molecular formula C12H11F3O B170619 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one CAS No. 125996-99-8

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one

Cat. No.: B170619
CAS No.: 125996-99-8
M. Wt: 228.21 g/mol
InChI Key: UCVAOVDXZWAFPR-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one” is a chemical compound with the molecular formula C12H11F3O . It is a compound that contains a trifluoromethyl group attached to a phenyl group, which is further connected to a pent-4-en-1-one group .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2 . This indicates that the molecule consists of a pent-4-en-1-one group attached to a phenyl ring, which carries a trifluoromethyl group .

Scientific Research Applications

Isomerization Reactions in Basic Medium

The compound 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one and its derivatives have been studied for their behavior in basic media, specifically looking at isomerization reactions. These studies provide insights into the stability of olefins with trifluoromethyl groups and their behavior during isomerization processes catalyzed by bases like triethylamine. This research has implications for understanding the stability and reactivity of such compounds in various chemical environments (Tordeux et al., 2001).

Applications in Photocycloaddition Reactions

Intramolecular Photocycloaddition

Another significant area of application is in photocycloaddition reactions. The compound and its derivatives have been observed to undergo intramolecular photocycloaddition upon irradiation, leading to the formation of complex cycloadducts. These reactions are influenced by the substituents on the molecule and have relevance in understanding the behavior of these compounds under specific light conditions (Haan et al., 1997).

Applications in Synthesis of Heteroolefins and Polymers

Synthesis of Trifluoromethyl-substituted Heteroolefins

The compound has been utilized in the synthesis of various heteroolefins, especially Schiff's bases, by reacting with different anilines. These syntheses are essential for producing compounds with potential applications in various fields, including materials science and pharmaceuticals (Haas et al., 1997).

Polymer Synthesis and Characterization

Additionally, derivatives of this compound have been used in the synthesis of polymers such as poly(1-methyl-1-phenyl-1-silapentane) and its variants. These studies focus on chemical reduction processes, characterization of the synthesized polymers, and understanding their structure and properties. This research is crucial for developing new materials with specific characteristics and applications (Liao & Weber, 1991).

Mechanism of Action

The mechanism of action of “1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one” is not specified in the available literature. The mechanism of action of a chemical compound typically refers to its interactions with biological systems, which is highly dependent on the specific context .

Future Directions

The future directions for research on “1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, interactions with other compounds, and potential uses in various fields .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVAOVDXZWAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562774
Record name 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125996-99-8
Record name 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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